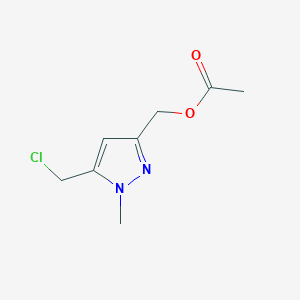![molecular formula C9H13NS B12980054 (R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B12980054.png)
(R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with an amine group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring, followed by functional group modifications to introduce the amine and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of materials for electronic and optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiophene: A fused ring system similar to ®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine but without the amine and methyl groups.
Tetrahydrobenzo[b]thiophene: Similar structure but lacks the specific substituents of ®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine.
Uniqueness
®-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine is unique due to the presence of the amine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its interactions with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
(4R)-2-methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-amine |
InChI |
InChI=1S/C9H13NS/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5,8H,2-4,10H2,1H3/t8-/m1/s1 |
InChI Key |
QTBIFXVKNDOCFA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)CCC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(S1)CCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


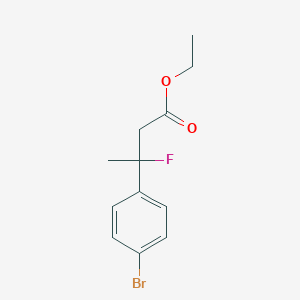
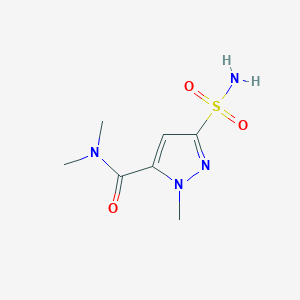
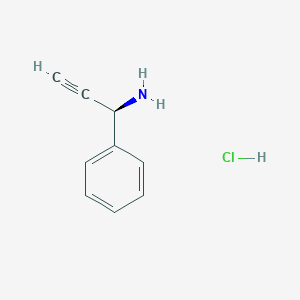
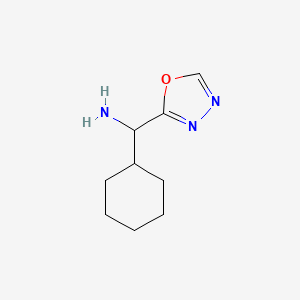
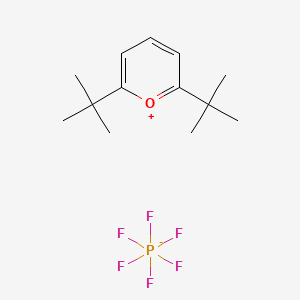
![6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12980004.png)
![(S)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12980011.png)
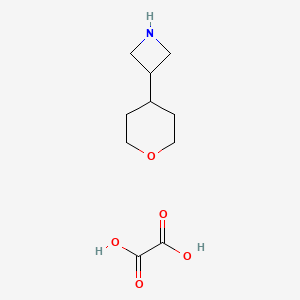
![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)
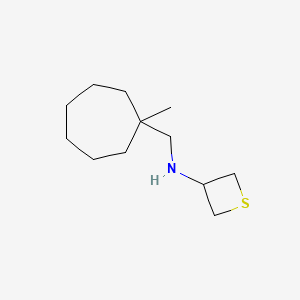
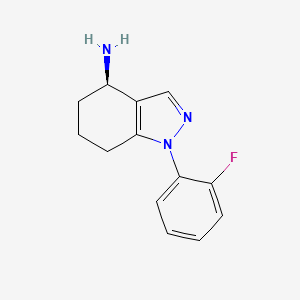
![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
